Product packaging for N-(2,4-dichloro-5-hydroxyphenyl)acetamide(Cat. No.:CAS No. 67669-19-6)

N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Cat. No.: B041384
CAS No.: 67669-19-6
M. Wt: 220.05 g/mol
InChI Key: KKTTWHOBHAIWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N-(2,4-dichloro-5-hydroxyphenyl)acetamide is a strategically substituted anilide derivative of significant interest in synthetic organic and medicinal chemistry research. This compound features a phenolic hydroxyl group adjacent to an acetamide moiety on a dichlorinated benzene ring, creating a multifunctional scaffold for further chemical elaboration. Its primary research value lies in its role as a key synthetic intermediate in the development of more complex molecules, particularly in the exploration of novel heterocyclic compounds and pharmacologically active agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7Cl2NO2 B041384 N-(2,4-dichloro-5-hydroxyphenyl)acetamide CAS No. 67669-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO2/c1-4(12)11-7-3-8(13)6(10)2-5(7)9/h2-3,13H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKTTWHOBHAIWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371068
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67669-19-6
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67669-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Dichloro-5-hydroxyacetanilide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067669196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-dichloro-5-hydroxyacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.102.747
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2',4'-Dichloro-5'-hydroxyacetanilide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-(2,4-Dichloro-5-hydroxyphenyl)acetamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD62AQN79F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Insights and Molecular Target Identification for N 2,4 Dichloro 5 Hydroxyphenyl Acetamide Analogues

Identification of Specific Molecular Targets and Ligand-Binding Interactions

While the specific molecular targets for N-(2,4-dichloro-5-hydroxyphenyl)acetamide itself are not extensively documented in publicly available research, studies on analogous hydroxyphenylacetamide compounds have identified several key proteins and enzymes. One area of investigation has been their potential inhibitory effects on monoamine oxidase enzymes, which suggests applications in neurological conditions.

Analogues of this compound, such as N-(2-hydroxyphenyl)acetamide (NA-2), have been studied for their protective effects in models of acute kidney injury. nih.gov The mechanism of action in these cases involves interaction with pathways related to inflammation and oxidative stress. nih.gov Key molecular players identified include cyclooxygenase-2 (Cox-2), inducible nitric oxide synthase (iNOS), nuclear factor-κB p50 (NFκB), and hemeoxygenase-1 (HO-1). nih.gov The binding interactions are thought to involve hydrogen bonding and hydrophobic interactions within the active sites of these target proteins. The stability of such ligand-receptor complexes is a measure of the drug's affinity and is crucial for its biological activity. unina.it For instance, in the enzyme enoyl-ACP reductase, interactions between the inhibitor triclosan (B1682465) (a chlorinated phenol (B47542) derivative), the enzyme, and the coenzyme NAD+ create a highly stable ternary complex, highlighting the importance of specific hydrogen bonding. nih.gov

Table 1: Potential Molecular Targets of Hydroxyphenylacetamide Analogues

Target Protein/Enzyme Potential Effect of Ligand Binding Studied Analogue Example
Monoamine Oxidase (MAO) Inhibition This compound
Cyclooxygenase-2 (Cox-2) Inhibition, leading to anti-inflammatory effects N-(2-hydroxyphenyl)acetamide
Inducible Nitric Oxide Synthase (iNOS) Down-regulation of expression N-(2-hydroxyphenyl)acetamide
Nuclear Factor-κB (NF-κB) Down-regulation of p50 subunit expression N-(2-hydroxyphenyl)acetamide
Hemeoxygenase-1 (HO-1) Up-regulation of expression, providing antioxidant effects N-(2-hydroxyphenyl)acetamide

Elucidation of Cellular and Subcellular Mechanisms of Action

The cellular and subcellular mechanisms of action for this class of compounds are closely linked to their molecular targets. For N-(2-hydroxyphenyl)acetamide, studies have shown that it can ameliorate kidney inflammation and injury by modulating key signaling pathways. nih.gov At the cellular level, this involves the suppression of inflammatory responses and a reduction in oxidative stress. nih.gov

Specifically, treatment with N-(2-hydroxyphenyl)acetamide in an animal model of acute kidney injury resulted in the down-regulation of mRNA expressions of iNOS and NFκB p50. nih.gov NFκB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation. By inhibiting its activity, the compound can effectively reduce the production of pro-inflammatory mediators. nih.gov Concurrently, the compound was observed to up-regulate the expression of HO-1, an enzyme with potent antioxidant and anti-inflammatory properties, and Kidney injury molecule-1 (Kim-1). nih.gov These findings suggest a mechanism that involves a multi-pronged approach of inhibiting inflammatory pathways while simultaneously boosting the cell's own protective antioxidant responses. nih.gov

The mechanism of the widely known analogue, acetaminophen (B1664979), involves its conversion to the electrophilic metabolite N-acetyl-p-benzoquinone imine (NAPQI), which is central to its hepatotoxicity. nih.gov However, newer, non-hepatotoxic analogues are being developed that avoid this pathway while retaining analgesic properties. nih.govresearchgate.net This highlights how modifications to the core structure can significantly alter cellular mechanisms and outcomes.

Structure-Activity Relationship (SAR) Studies in Halogenated Hydroxyphenylacetamides

The presence, number, and position of halogen substituents on the aromatic ring can dramatically alter a molecule's biological activity. eurochlor.org Halogens, such as chlorine, influence the compound's lipophilicity, electronic properties, and steric profile. eurochlor.orgresearchgate.net

Table 2: Influence of Halogenation on Physicochemical Properties and Biological Activity

Property Effect of Halogenation Consequence for Biological Activity
Lipophilicity Generally increases Enhanced membrane permeability and potential for increased potency
Electronic Character Electron-withdrawing Alters acidity of nearby functional groups (e.g., -OH) and can influence binding interactions
Molecular Size/Sterics Increases with size of halogen (F < Cl < Br < I) Can either enhance or hinder binding to a target site, affecting potency and selectivity
Metabolism Can block sites of metabolic oxidation Increased metabolic stability and longer duration of action

The hydroxyl (-OH) group is a key functional group in many pharmacologically active molecules, primarily due to its ability to act as both a hydrogen bond donor and acceptor. unina.itresearchgate.net This capability allows it to form strong, directional interactions with amino acid residues in the active site of an enzyme or the binding pocket of a receptor. unina.itnih.gov

The position and number of hydroxyl groups can significantly impact binding affinity and inhibitory activity. nih.gov In studies of ligands binding to the human estrogen-related receptor γ (ERRγ), a hydroxyl group on the phenol ring was found to form crucial hydrogen bonds with Glu275 and Arg316 residues. nih.gov The removal or repositioning of this group can lead to a substantial loss of activity. Research on opioid receptor modulators has also shown that a phenolic 3-hydroxy group is crucial for the binding affinity of epoxymorphinan derivatives to all three opioid receptors (mu, delta, and kappa). researchgate.net The presence of the hydroxyl group can increase binding affinity by several orders of magnitude compared to its dehydroxy analogue. researchgate.netresearchgate.net However, the contribution of a hydroxyl group is context-dependent; its benefit can be offset by a high desolvation penalty if the binding site is not optimally configured to accommodate it. researchgate.net

The acetamide (B32628) moiety [-NHC(=O)CH3] also plays a significant role in the pharmacological profile of these compounds. Modifications to this part of the molecule can influence solubility, metabolic stability, and interaction with the target. N-arylacetamides are versatile intermediates for a wide range of compounds with medicinal and agrochemical applications. iucr.org

Modifications can include altering the alkyl group of the acetyl moiety or substituting the amide nitrogen. For example, replacing the acetyl group with a different acyl group can change the compound's lipophilicity and steric bulk. In the crystal structure of 2-chloro-N-(4-hydroxyphenyl)acetamide, the acetamide group is noted to participate in intermolecular hydrogen bonding, which is important for its solid-state structure and may influence its solubility and dissolution rate. iucr.org Research on acetaminophen analogues has shown that ring opening of an imide moiety to yield N-substituted amides can increase stability and lipophilicity while retaining analgesic properties. nih.govresearchgate.net Such modifications are a key strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.

Computational and Theoretical Studies on N 2,4 Dichloro 5 Hydroxyphenyl Acetamide

Quantum Chemical Calculations (e.g., Density Functional Theory, Time-Dependent DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of N-(2,4-dichloro-5-hydroxyphenyl)acetamide. DFT methods, such as the B3LYP functional, are frequently used to obtain a detailed understanding of molecular structure, vibrational frequencies, and electronic characteristics of related acetamide (B32628) compounds. researchgate.netresearchgate.net Time-Dependent DFT (TD-DFT) is further employed to predict electronic absorption spectra and understand electron transitions. researchgate.net

The electronic structure of a molecule is key to understanding its stability and reactivity. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO acts as an electron donor, making it representative of a molecule's nucleophilicity, while the LUMO is an electron acceptor, indicating electrophilicity. youtube.comlibretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S), which provide further insights into the molecule's reactive nature. researchgate.netresearchgate.net For this compound, these calculations can pinpoint the most likely sites for electrophilic and nucleophilic attacks, guiding synthetic modifications and mechanistic studies. researchgate.netnih.gov

Table 1: Calculated Quantum Chemical Reactivity Descriptors for this compound (Illustrative Data)
ParameterSymbolValue
Highest Occupied Molecular Orbital EnergyEHOMO-6.5 eV
Lowest Unoccupied Molecular Orbital EnergyELUMO-1.8 eV
Energy GapΔE (ELUMO - EHOMO)4.7 eV
Ionization PotentialI ≈ -EHOMO6.5 eV
Electron AffinityA ≈ -ELUMO1.8 eV
Absolute Electronegativityχ = (I+A)/24.15 eV
Absolute Hardnessη = (I-A)/22.35 eV
Global SoftnessS = 1/η0.42 eV-1

DFT calculations are highly effective in predicting the vibrational spectra (FTIR and Raman) of molecules. researchgate.net By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. This calculated spectrum is often scaled to correct for anharmonicity and systematic errors, allowing for a direct and detailed comparison with experimental data. researchgate.net This correlation enables the precise assignment of vibrational modes to specific functional groups and bond movements within the this compound structure, such as the stretching of N-H, C=O, and O-H bonds. nih.gov

Similarly, TD-DFT calculations can predict the electronic absorption properties (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netscispace.com This provides information on the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions involved, such as n → π* or π → π* transitions. scispace.com Comparing these theoretical predictions with experimental spectra helps to validate the computational model and provides a deeper understanding of the molecule's electronic behavior. nih.gov

Table 2: Comparison of Experimental and DFT-Calculated Vibrational Frequencies (cm-1) for Key Functional Groups of this compound (Illustrative Data)
Vibrational ModeFunctional GroupExperimental FT-IR (cm-1)Calculated (Scaled) DFT (cm-1)
O-H StretchPhenolic -OH33903385
N-H StretchAmide -NH32103205
C=O Stretch (Amide I)-C(=O)NH-16551660
Aromatic C=C StretchBenzene Ring15901595
C-Cl StretchAr-Cl850855

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a specific protein target. For this compound, docking studies can identify potential biological targets and elucidate the molecular interactions responsible for its binding affinity. orientjchem.org Based on the activities of structurally similar acetamide derivatives, potential targets could include enzymes involved in neurodegenerative diseases like monoamine oxidase (MAO-A and MAO-B) or kinases implicated in cancer. nih.govresearchgate.netresearchgate.net

The process involves placing the 3D structure of the compound into the active site of a receptor and calculating the binding energy (or docking score) for different conformations. orientjchem.org A more negative binding energy typically indicates a more favorable and stable interaction. researchgate.net The analysis of the docked pose reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and amino acid residues in the protein's active site. researchgate.net These insights are crucial for understanding the structure-activity relationship and for designing more potent and selective analogs. researchgate.net

Table 3: Illustrative Molecular Docking Results for this compound Against Potential Protein Targets
Protein Target (PDB ID)Potential Therapeutic AreaBinding Energy (kcal/mol)Key Interacting Residues
MAO-A (e.g., 2Z5X)Depression-8.1Tyr407, Phe208, Gln215
MAO-B (e.g., 2V5Z)Parkinson's Disease-8.5Tyr398, Tyr435, Ile199
DNA Gyrase B (e.g., 5L3J)Antibacterial-7.9Asp73, Gly77, Thr165

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of this compound and the stability of its complex with a biological target. researchgate.net

In a typical MD simulation, the docked ligand-protein complex is placed in a simulated physiological environment (e.g., a water box with ions) and the system's trajectory is calculated over a period of nanoseconds. Analysis of this trajectory can reveal the stability of key interactions observed in docking. Parameters such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the complex; a stable RMSD value over time suggests a stable binding mode. researchgate.net Furthermore, Root Mean Square Fluctuation (RMSF) analysis can identify which parts of the protein and ligand are flexible or rigid upon binding.

In Silico Prediction of Potential Biological Activities and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties

In the early stages of drug discovery, it is crucial to assess the pharmacokinetic and toxicological profile of a compound. In silico ADMET prediction models use a molecule's structure to estimate its properties, helping to identify potential liabilities before extensive experimental testing. nih.govjonuns.com

For this compound, various properties can be predicted. Absorption can be estimated by calculating parameters like human intestinal absorption (HIA) and Caco-2 cell permeability. scielo.br Distribution is often assessed by predicting the ability of the compound to cross the blood-brain barrier (BBB). Potential for metabolism by cytochrome P450 enzymes can also be evaluated. Toxicity predictions include the Ames test for mutagenicity and potential for hepatotoxicity. jonuns.com Additionally, drug-likeness is commonly evaluated based on rules like Lipinski's Rule of Five, which assesses properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors to predict oral bioavailability. researchgate.netresearchgate.net

Table 4: Predicted ADMET and Physicochemical Properties for this compound (Illustrative Data)
Property CategoryParameterPredicted Value/Outcome
Physicochemical / Drug-LikenessMolecular Weight220.05 g/mol (Compliant)
LogP (Octanol/Water Partition)2.5 (Compliant)
Hydrogen Bond Donors2 (Compliant)
Hydrogen Bond Acceptors3 (Compliant)
AbsorptionHuman Intestinal Absorption (HIA)High
Caco-2 PermeabilityModerate
DistributionBlood-Brain Barrier (BBB) PenetrationLikely to penetrate
MetabolismCYP2D6 InhibitorLikely inhibitor
ToxicityAmes Test (Mutagenicity)Non-mutagenic
HepatotoxicityLow risk

Emerging Research Avenues and Future Perspectives for N 2,4 Dichloro 5 Hydroxyphenyl Acetamide

Applications in Nanotechnology for Enhanced Delivery and Bioavailability (e.g., Gold Nanoparticle Conjugation)

The therapeutic efficacy of many promising compounds is often limited by poor solubility, low bioavailability, and lack of target specificity. Nanotechnology offers a powerful strategy to overcome these limitations. The conjugation of therapeutic agents to nanoparticles can significantly enhance their delivery and biological activity.

Research into a structurally related compound, N-(2-hydroxyphenyl)acetamide (NA-2), has demonstrated the potential of this approach. In one study, NA-2 was conjugated with gold nanoparticles (AuNPs) to investigate its protective effects against acute kidney injury (AKI). nih.gov The resulting NA-2-coated gold nanoparticles (NA-2-AuNPs) showed superior efficacy compared to the free compound, even at a lower dose. nih.gov This enhanced activity is attributed to the unique properties of gold nanoparticles, which can improve the stability and targeted delivery of the conjugated drug. nih.govresearchgate.net

The process of conjugation can be achieved through various methods, including covalent binding and physical adsorption. emsdiasum.comjmchemsci.com Covalent conjugation, often utilizing linker molecules, creates a stable and specific bond between the nanoparticle and the drug. emsdiasum.comjmchemsci.com Characterization techniques such as UV-Vis spectroscopy and dynamic light scattering are essential to confirm the successful formation of the nanoparticle-drug conjugate and to assess its stability. nih.gov

For N-(2,4-dichloro-5-hydroxyphenyl)acetamide, conjugation to gold nanoparticles could offer several advantages:

Improved Bioavailability: By enhancing solubility and protecting the compound from premature degradation, nanoparticles can increase the amount of active drug that reaches the systemic circulation.

Targeted Delivery: The surface of gold nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the compound specifically to diseased cells or tissues, thereby increasing efficacy and reducing off-target side effects.

Controlled Release: Nanoparticle-based systems can be designed for sustained or triggered release of the drug, optimizing its pharmacokinetic profile.

Nanoparticle ApplicationCompound StudiedKey FindingsPotential for this compound
Enhanced Efficacy in Acute Kidney Injury N-(2-hydroxyphenyl)acetamide (NA-2)NA-2 conjugated to gold nanoparticles (NA-2-AuNPs) provided better protection against renal tubular necrosis and inflammation at a lower dose than the free compound. nih.govConjugation could enhance bioavailability and target delivery to kidneys, potentially improving therapeutic outcomes in renal diseases.
Anti-inflammatory and Anti-oxidant Effects N-(2-hydroxyphenyl)acetamide (NA-2)NA-2-AuNPs ameliorated kidney injury by down-regulating inflammatory markers (iNOS, NFκB p50) and up-regulating protective genes (HO-1). nih.govNanoparticle delivery could amplify the compound's potential anti-inflammatory and antioxidant activities for various conditions.

Prodrug Design and Bioprecursor Development Strategies

Prodrug design is a well-established strategy in medicinal chemistry to improve the physicochemical and pharmacokinetic properties of active pharmaceutical ingredients. nih.govresearchgate.net A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body through enzymatic or chemical transformation. nih.gov This approach can be used to address challenges such as poor solubility, chemical instability, inadequate permeability, and undesirable taste. researchgate.netresearchgate.net

The structure of this compound possesses functional groups—specifically the phenolic hydroxyl (-OH) and the amide (-NH) groups—that are ideal "handles" for prodrug modification.

Modification of the Hydroxyl Group: The hydroxyl group can be esterified to create ester prodrugs. These esters are typically more lipophilic than the parent phenol (B47542), which can enhance membrane permeability and oral absorption. researchgate.net Once absorbed, these esters are readily hydrolyzed by ubiquitous esterase enzymes in the blood and tissues to release the active this compound.

Modification of the Amide Group: While generally more stable, the amide nitrogen can also be targeted for prodrug design, for instance, by creating N-acyloxy or N-mannich base derivatives.

The primary goals of developing a prodrug for this compound would be to:

Enhance Aqueous Solubility: For parenteral formulations, attaching a polar promoiety (e.g., a phosphate (B84403) or an amino acid) to the hydroxyl group can significantly increase water solubility.

Improve Oral Bioavailability: By masking the polar hydroxyl group, a lipophilic promoiety can increase the compound's permeability across the gastrointestinal tract. researchgate.net

Achieve Targeted Delivery: A promoiety could be designed to be cleaved by an enzyme that is overexpressed in a specific target tissue (e.g., tumors), leading to site-selective drug release.

Prodrug StrategyTarget Functional GroupPotential PromoietiesExpected Outcome
Increase Lipophilicity / Permeability Phenolic Hydroxyl (-OH)Alkyl or Aryl EstersEnhanced oral absorption and passage across biological membranes. researchgate.net
Increase Aqueous Solubility Phenolic Hydroxyl (-OH)Phosphates, Amino Acids, SugarsSuitability for intravenous administration.
Site-Specific Activation Phenolic Hydroxyl (-OH)Enzyme-specific cleavable linkersTargeted drug release in specific tissues or cells, reducing systemic toxicity. researchgate.net

Exploration of this compound and its Metabolites in Biomarker Discovery and Metabolomics Research

Metabolomics, the large-scale study of small molecules (metabolites) within cells, tissues, or biofluids, provides a functional snapshot of the physiological state of an organism. nih.gov It is a powerful tool for biomarker discovery, offering insights into disease mechanisms and responses to therapeutic interventions. nih.govmdpi.com

The administration of this compound is expected to induce specific changes in the metabolic profile of an organism. These changes, or "metabolic fingerprints," can be detected in easily accessible biofluids like plasma, urine, or saliva. mdpi.com Using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can identify and quantify the parent compound and its various metabolites. mdpi.comnih.gov

This metabolomic approach can be applied to:

Identify Biomarkers of Exposure: Detecting the parent compound or its unique metabolites can confirm patient compliance and provide data for pharmacokinetic modeling.

Discover Biomarkers of Efficacy: Correlations between specific metabolic changes and therapeutic response can help predict which patients are most likely to benefit from the drug.

Find Biomarkers of Toxicity: The appearance of certain metabolites may signal off-target effects or toxicity, allowing for early intervention. nih.gov For example, untargeted metabolomics has been used to identify metabolite markers for lung cancer and type 2 diabetes complications. mdpi.com

The metabolic fate of this compound likely involves phase I reactions (e.g., oxidation, reduction, hydrolysis) and phase II reactions (e.g., glucuronidation, sulfation) on the phenyl ring and acetamide (B32628) moiety. Identifying these metabolites is crucial for a complete understanding of the compound's disposition and potential for drug-drug interactions.

Metabolomics ApplicationAnalytical TechniquePotential Information GainedRelevance
Biomarker Discovery Mass Spectrometry (MS), NMR SpectroscopyIdentification of metabolites correlated with disease state or drug response. mdpi.comnih.govCan lead to non-invasive diagnostic or prognostic tests.
Pharmacokinetic Studies Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification of the parent drug and its metabolites over time in biofluids.Defines the absorption, distribution, metabolism, and excretion (ADME) profile.
Mechanism of Action Elucidation Untargeted MetabolomicsReveals metabolic pathways perturbed by the compound. mdpi.comProvides insights into the drug's biological effects and potential new therapeutic targets.

Identification of Novel Therapeutic Targets and Indications for Halogenated Acetamides

The class of halogenated acetamides, to which this compound belongs, has shown activity against a range of biological targets, suggesting potential for diverse therapeutic applications. The specific arrangement of halogens and the acetamide functional group are key determinants of their pharmacological activity.

Recent research has highlighted several potential targets for this class of compounds:

Heme Oxygenase-1 (HO-1): Some acetamide-based compounds have been identified as potent inhibitors of HO-1. nih.gov In many cancers, overexpression of HO-1 is associated with tumor progression, chemoresistance, and a poor prognosis. nih.gov Therefore, inhibiting HO-1 represents a promising antitumor strategy. The halogen atoms on the phenyl ring can modulate the binding affinity and selectivity for the HO-1 enzyme. nih.gov

Transient Receptor Potential Vanilloid 1 (TRPV1): A study investigating a large series of 2-(halogenated phenyl) acetamide and propanamide analogs identified potent TRPV1 antagonists. nih.gov The TRPV1 channel is a key player in pain signaling, and its antagonists have been explored as novel analgesics. nih.govresearchgate.net The halogen substituents on the phenyl ring were found to make important hydrophobic interactions within the receptor binding pocket. nih.gov

Plasmodium Phosphatidylinositol 4-kinase IIIβ (PfPI4K): While not acetamides, related halogenated compounds have shown potent inhibitory activity against PfPI4K, a clinically validated target for antimalarial drugs. acs.org This suggests that the broader class of halogenated aromatic compounds could be explored for activity against parasitic kinases.

The exploration of these and other targets could lead to novel indications for this compound and related halogenated acetamides in oncology, pain management, and infectious diseases.

Potential TargetAssociated Disease AreaRole of Halogenated AcetamidesSupporting Evidence
Heme Oxygenase-1 (HO-1) CancerInhibition of HO-1 to reduce tumor growth and chemoresistance.Novel acetamide-based structures show potent HO-1 inhibition and anticancer activity in glioblastoma cells. nih.gov
TRPV1 Cation Channel Chronic PainAntagonism of the channel to block pain signals.A series of 2-(halogenated phenyl) acetamides exhibited potent antagonism of TRPV1 and in vivo analgesic activity. nih.gov
Kinases (e.g., PfPI4K) Infectious Disease (Malaria)Inhibition of essential parasite enzymes.Related kinase inhibitors containing halogenated aromatic groups show potent antimalarial activity. acs.org

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding in Biological Systems

To fully understand the biological effects of this compound, a systems-level approach is required. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—can provide a comprehensive and unbiased view of the compound's mechanism of action. nih.govnih.gov This multi-omics approach allows researchers to move beyond a single target and appreciate the complex network of interactions that occur when a drug is introduced into a biological system.

A typical multi-omics workflow to study this compound might involve:

Transcriptomics (RNA-Seq): Treating cells with the compound and analyzing changes in gene expression to identify which cellular pathways are activated or inhibited.

Proteomics (Mass Spectrometry): Measuring changes in protein levels to confirm that the transcriptional changes translate to functional proteins. This can also identify post-translational modifications influenced by the drug.

Metabolomics (MS, NMR): Analyzing changes in metabolite levels to understand the ultimate functional output of the genetic and protein changes. nih.gov

Data Integration: Using bioinformatics tools to integrate these different layers of data. This can reveal complex relationships, such as how the inhibition of a specific enzyme (proteomics) leads to the buildup of a substrate (metabolomics) and the compensatory upregulation of genes in a related pathway (transcriptomics). nih.gov

This integrated approach can help to:

Validate Therapeutic Targets: Confirm that the compound engages its intended target and identify other potential off-target effects.

Uncover Novel Mechanisms: Reveal unexpected biological effects and pathways modulated by the compound.

Identify Predictive Biomarkers: Discover gene, protein, or metabolite signatures that correlate with drug response, aiding in patient stratification for clinical trials. nih.gov

Predict Drug Response and Toxicity: Build computational models to forecast a drug's efficacy and potential adverse effects based on its multi-omics signature. nih.gov

By combining these high-throughput technologies, researchers can build a holistic model of how this compound functions, accelerating its development and paving the way for personalized medicine applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dichloro-5-hydroxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2,4-dichloro-5-hydroxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.